Computed Hydrophobicity (XLogP3) Comparison: 4-Allyl-Boc-Proline vs. Boc-Pro-OH
The target compound exhibits a computed XLogP3 of 2.2 [1], compared to an XLogP3 of approximately 1.0–1.3 for Boc-L-proline (CID 11804). This represents an increase of roughly 0.9–1.2 log units, indicating significantly greater lipophilicity imparted by the 4-allyl substituent.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | Boc-L-proline (CID 11804): XLogP3 ≈ 1.0–1.3 |
| Quantified Difference | ΔXLogP3 ≈ +0.9 to +1.2 |
| Conditions | PubChem computed property; no experimental logP data available for direct comparison. |
Why This Matters
Higher lipophilicity can improve membrane permeability in peptide-based drug candidates, making this building block relevant for optimizing ADME profiles when unsubstituted proline is too polar.
- [1] PubChem Compound Summary CID 22458623: 4-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid. XLogP3 computed property. View Source
